
3,4,5-Trimethoxy-N-(1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative with three methoxy groups (OCH3) attached to the benzene ring at positions 3, 4, and 5. It also has a pyrrolidin-3-yl group attached to the nitrogen of the benzamide, and a 3-methyl-1,2,4-oxadiazol-5-yl group attached to the pyridin-2-yl .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzene ring with the methoxy groups would contribute to the planarity of the molecule, while the pyrrolidin-3-yl and 3-methyl-1,2,4-oxadiazol-5-yl groups could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide core could undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
Die Verbindung wurde mit einer potenziellen Anticancer-Aktivität in Verbindung gebracht. Eine Reihe neuartiger 3,4,5-Trimethoxyzimtsäureamid-verknüpfter 1,2,3-Triazolderivate wurde hergestellt und auf ihre in-vitro-Anticancer-Aktivität gegen MCF-7- und A549-Zelllinien untersucht . Die meisten der getesteten Verbindungen zeigten eine ausgeprägte Aktivität gegen beide Krebszelllinien .
Anti-HIV-Aktivität
Der 1,2,3-Triazol-Motiv, das in der Verbindung vorhanden ist, zeigt eine Vielzahl biologischer Aktivitäten, darunter Anti-HIV-Aktivität . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung neuer Anti-HIV-Medikamente eingesetzt werden könnte .
Anti-inflammatorische Aktivität
Der 1,2,3-Triazol-Motiv in der Verbindung zeigt auch eine entzündungshemmende Aktivität . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte .
Antituberkulose-Aktivität
Der 1,2,3-Triazol-Motiv in der Verbindung zeigt auch eine antituberkulose-Aktivität . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung neuer antituberkulose-Medikamente eingesetzt werden könnte .
Antibakterielle Aktivität
Der 1,2,3-Triazol-Motiv in der Verbindung zeigt auch eine antibakterielle Aktivität . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung neuer antibakterieller Medikamente eingesetzt werden könnte .
Antiepileptische Aktivität
Der 1,2,3-Triazol-Motiv in der Verbindung zeigt auch eine antiepileptische Aktivität . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung neuer antiepileptischer Medikamente eingesetzt werden könnte .
Antihypertensive Aktivität
Eine Reihe basischer Ester der 3,4,5-Trimethoxybenzoesäure wurde synthetisiert und die Verbindungen auf antihypertensive und lokale Anästhesie-Aktivität untersucht . Eine der Verbindungen zeigte eine blutdrucksenkende Wirkung nach intravenöser Verabreichung an normotensive Hunde .
Lokale Anästhesie-Aktivität
Alle bis auf eine der getesteten Verbindungen zeigten einen gewissen Grad an lokaler Anästhesie-Aktivität . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung neuer lokaler Anästhetika eingesetzt werden könnte .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can interact with their targets in a way that surpasses the activity of other derivatives at comparable concentrations . For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 2112576 , which could potentially influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
One tmp-bearing compound was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemische Analyse
Cellular Effects
Tmp compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , indicating that they may have broad effects on cellular function.
Molecular Mechanism
Tmp compounds are known to bind to the colchicine site of tubulin , which suggests that this compound may also interact with tubulin or similar proteins.
Dosage Effects in Animal Models
Tmp compounds have shown promising anti-fungal and anti-bacterial properties , which suggests that they may have dose-dependent effects in animal models.
Metabolic Pathways
Tmp compounds are closely related to gallic acid and methyl gallates , which are naturally occurring secondary metabolites found in plants.
Transport and Distribution
Tmp compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , suggesting that they may be widely distributed within cells and tissues.
Subcellular Localization
Tmp compounds are known to bind to the colchicine site of tubulin , suggesting that they may localize to the cytoskeleton or other subcellular structures associated with tubulin.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-13-24-22(32-26-13)16-6-5-8-23-20(16)27-9-7-15(12-27)25-21(28)14-10-17(29-2)19(31-4)18(11-14)30-3/h5-6,8,10-11,15H,7,9,12H2,1-4H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWEJCHAKEHJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

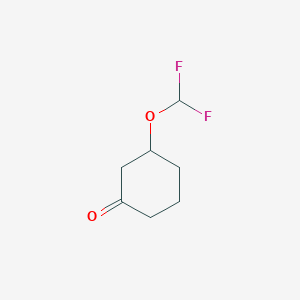
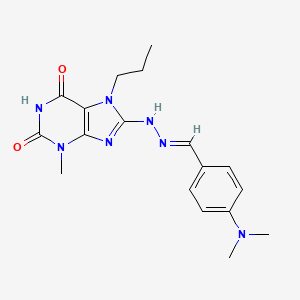

![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)
![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)
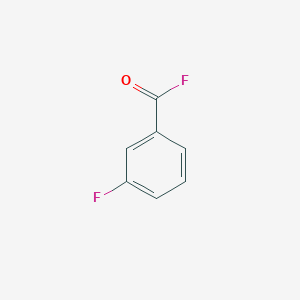
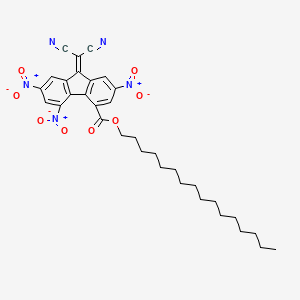
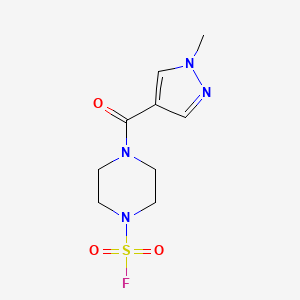

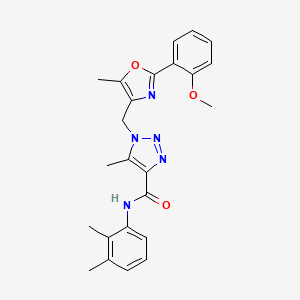
![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)
![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)
